molecular formula C7H9BrN2O B11794117 (2-Bromo-6-methoxypyridin-4-yl)methanamine

(2-Bromo-6-methoxypyridin-4-yl)methanamine

Cat. No.: B11794117
M. Wt: 217.06 g/mol
InChI Key: GNUMHFOJBCEKJC-UHFFFAOYSA-N
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Description

(2-Bromo-6-methoxypyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-methoxypyridin-4-yl)methanamine typically involves the bromination of 6-methoxypyridin-4-yl)methanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-methoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

Scientific Research Applications

(2-Bromo-6-methoxypyridin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-6-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and interaction with biological molecules. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2-bromo-6-methoxypyridin-4-yl)methanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,4,9H2,1H3

InChI Key

GNUMHFOJBCEKJC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CN)Br

Origin of Product

United States

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